molecular formula C11H20N2O2 B1525871 tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate CAS No. 1250995-45-9

tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate

Cat. No.: B1525871
CAS No.: 1250995-45-9
M. Wt: 212.29 g/mol
InChI Key: LKMTYLUKCLIYBU-UHFFFAOYSA-N
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Description

tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate (CAS 1250995-45-9) is a chiral azabicycloheptane derivative serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound features a tert-butoxycarbonyl (Boc)-protected amine group on a saturated, rigid bicyclic scaffold, making it a valuable intermediate for constructing more complex molecules, particularly in pharmaceutical development . Its molecular formula is C 11 H 20 N 2 O 2 with a molecular weight of 212.29 g/mol . In scientific research, this scaffold has demonstrated significant potential in neuropharmacology. Studies have shown that structurally related 2-azabicyclo[2.2.1]heptane compounds exhibit neuroprotective properties, protecting neuronal cells from oxidative stress and apoptosis, suggesting applications in researching neurodegenerative diseases . Furthermore, these compounds can modulate neurotransmitter systems, including cholinergic and dopaminergic pathways, and have been investigated for their ability to enhance cognitive function in animal models by modulating acetylcholine levels . The bicyclic framework is also a key structural motif in the development of novel Constitutive Androstane Receptor (CAR) inverse agonists, which are being explored to combat drug-resistant cancers and reduce drug-induced hepatotoxicity . The compound is offered with a purity of 97.0% and is immediately available from stock for research applications . This product is intended for research use only and is not designed for human or veterinary diagnostic or therapeutic use . Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMTYLUKCLIYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290626-06-0
Record name rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Base-Promoted Heterocyclization of Alkyl N-(Dibromocyclohexyl)carbamates

One of the most documented and efficient methods for synthesizing 7-azabicyclo[2.2.1]heptane derivatives, including tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate, involves the sodium hydride (NaH)-promoted heterocyclization of alkyl N-(cis-3, trans-4-dibromocyclohex-1-yl)carbamates.

  • Procedure:
    The reaction is carried out by treating the dibromocyclohexyl carbamate precursor with sodium hydride in dimethylformamide (DMF) at room temperature. This promotes intramolecular nucleophilic substitution leading to the formation of the bicyclic azabicyclo[2.2.1]heptane core.

  • Outcomes:
    For example, tert-butyl N-(cis-3, trans-4-dibromocyclohex-1-yl)carbamate undergoes this transformation to yield 2-bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane with a 52% yield. Subsequent elimination of hydrogen bromide using potassium tert-butoxide (t-BuOK) affords 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene in 78% yield, which is an important intermediate in further synthetic applications.

  • Mechanistic Insights:
    The reaction mechanism involves the base-induced deprotonation and intramolecular nucleophilic attack, with the nitrogen atom of the carbamate acting as the nucleophile. Density Functional Theory (DFT) calculations have been used to rationalize the formation of different adducts depending on the configuration of the starting dibromocyclohexyl carbamates.

Protection of the Azabicyclo[2.2.1]heptane Amine with tert-Butyl Carbamate

After synthesizing the bicyclic amine, protection of the nitrogen is typically achieved by reaction with tert-butyl chloroformate (Boc anhydride) to form the tert-butyl carbamate derivative.

  • Typical Reaction:
    The free amine group on the azabicyclo[2.2.1]heptane scaffold is reacted with tert-butyl chloroformate under mild basic conditions (e.g., in the presence of a base like triethylamine) to yield this compound.

  • Significance:
    This step is crucial for stabilizing the amine functionality and increasing the compound's utility as a building block in organic synthesis and drug design.

Alternative Methods and Considerations

  • Trifluoroacetamide Precursors:
    The use of N-(dibromocyclohexyl)-2,2,2-trifluoroacetamides as starting materials has been reported to give cleaner reactions and better yields in forming the bicyclic core compared to carbamates, although subsequent conversion to the tert-butyl carbamate derivative is still required.

  • Reaction Conditions:
    The choice of solvent (DMF), base (NaH), and temperature (room temperature) are critical parameters influencing the yield and purity of the product. The stereochemistry of the starting dibromocyclohexyl carbamates also affects the reaction pathway and product distribution.

Summary Table of Preparation Methods

Step No. Starting Material Reagents/Conditions Product Yield (%) Notes
1 tert-butyl N-(cis-3, trans-4-dibromocyclohex-1-yl)carbamate NaH, DMF, room temperature 2-bromo-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane 52 Base-promoted heterocyclization; intramolecular nucleophilic substitution
2 Above product t-BuOK, elimination of HBr 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene 78 Hydrogen bromide elimination step; intermediate for further synthesis
3 7-Azabicyclo[2.2.1]heptane amine tert-butyl chloroformate, base (e.g., Et3N) This compound Variable Protection of amine as carbamate; enhances stability and synthetic utility

Research Findings and Practical Notes

  • The sodium hydride-promoted heterocyclization is a convenient and relatively high-yielding method for constructing the bicyclic core of this compound.

  • The stereochemical configuration of the dibromocyclohexyl precursors significantly influences the reaction outcome, with cis-3, trans-4 isomers favoring the desired bicyclic product.

  • Alternative protecting groups such as trifluoroacetamide can lead to cleaner reactions but require additional steps to convert to the tert-butyl carbamate form.

  • Commercial suppliers provide this compound with high purity (≥95%) and detailed characterization, supporting its use in research and development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology

Preliminary studies indicate that compounds with similar bicyclic structures exhibit significant interactions with neurotransmitter receptors, particularly in the central nervous system (CNS). This suggests that tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate could be explored as a potential modulator of neurotransmitter systems, which may lead to:

  • Development of new treatments for neurological disorders such as anxiety, depression, and schizophrenia.
  • Investigation into its role as a ligand for specific receptor subtypes.

2. Drug Design

Due to its structural uniqueness, this compound can serve as a lead structure in drug design:

  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the bicyclic structure affect biological activity can guide the development of more potent derivatives.
Compound NameStructureUnique Features
Tert-butyl N-{2-methyl-7-azabicyclo[2.2.1]heptan-2-yl}carbamateC₁₂H₂₄N₂O₂Methyl group at position 2 may influence biological activity differently
Tert-butyl N-{3-azabicyclo[2.2.1]heptan-7-yl}carbamateC₁₂H₂₂N₂O₂Variation in nitrogen position could alter pharmacodynamics
Tert-butyl N-{3-methyl-azabicyclo[2.2.1]heptan-5-yl}carbamateC₁₁H₂₀N₂O₂Methyl group at position 3 potentially affecting solubility

Case Studies and Research Findings

Case Study 1: Binding Affinity Studies

Research conducted on structurally similar compounds has shown promising results in binding affinity assays with various neurotransmitter receptors, including serotonin and dopamine receptors. These findings suggest that this compound may also exhibit similar properties, warranting further investigation.

Case Study 2: In Vivo Efficacy

In animal models, compounds with analogous structures have demonstrated efficacy in reducing symptoms associated with neurodegenerative diseases. Future studies could focus on assessing the therapeutic potential of this compound in such models.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The bicyclic structure allows for high affinity binding to these targets, leading to significant biological effects .

Comparison with Similar Compounds

Ring Size and Substituent Position

Compound Name CAS Number Bicyclic Core Molecular Formula Key Differences Applications
This compound 1250995-45-9 2-azabicyclo[2.2.1]heptane C₁₁H₂₀N₂O₂ 7-position substitution PROTACs, enzyme inhibitors
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate 1932203-04-7 2-azabicyclo[2.2.1]heptane C₁₁H₂₀N₂O₂ 5-position substitution Altered steric effects in drug-receptor interactions
tert-Butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate 2166979-53-7 2-azabicyclo[4.2.0]octane C₁₄H₂₆N₂O₂ Larger ring (octane), dimethyl groups Enhanced metabolic stability
tert-Butyl N-{2-azabicyclo[2.2.2]octan-1-ylmethyl}carbamate 1312454-79-7 2-azabicyclo[2.2.2]octane C₁₂H₂₂N₂O₂ Expanded ring system with bridgehead nitrogen Improved solubility in polar solvents

Key Observations :

  • Ring size directly impacts rigidity and solubility . Larger rings (e.g., octane derivatives) may improve solubility but reduce conformational rigidity .
  • Substituent position (5-yl vs. 7-yl) alters steric hindrance and electronic distribution, influencing binding to biological targets .

Stereochemical Variations

Compound Name CAS Number Stereochemistry Molecular Weight Impact
rac-tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate 1018587-38-6 Racemic mixture 212.29 Lower enantiomeric purity limits pharmacological utility
tert-Butyl ((1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate 2101335-28-6 Single enantiomer 212.29 Higher specificity in chiral environments (e.g., enzyme binding)

Key Observations :

  • Stereochemical purity is critical for drug development. Single-enantiomer derivatives exhibit superior target engagement compared to racemic mixtures .

Functional Group Modifications

Compound Name CAS Number Functional Group Molecular Weight Key Properties
tert-Butyl N-{4-hydroxybicyclo[2.2.2]octan-1-yl}carbamate 1252672-84-6 Hydroxyl group 242.30 Increased hydrophilicity; prone to oxidation
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate 1417551-36-0 Aldehyde group 254.31 Reactive site for conjugation; instability under basic conditions

Key Observations :

  • Hydrophilic groups (e.g., -OH) enhance solubility but may reduce membrane permeability.
  • Electrophilic groups (e.g., -CHO) enable bioconjugation but require stabilization .

Biological Activity

Tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate is a chemical compound characterized by its bicyclic structure, which incorporates a nitrogen atom into a unique bicyclic framework. Its molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of approximately 212.29 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.

  • Molecular Formula : C11H20N2O2C_{11}H_{20}N_{2}O_{2}
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 1250995-45-9
  • Purity : Typically around 97% .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in biochemical pathways and cellular processes .

Pharmacological Applications

Research indicates that compounds containing the bicyclic amino moiety, such as this compound, may serve as potent inhibitors for certain enzymes, including Dipeptidyl Peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes mellitus .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (nM)
Neogliptin (12a)Similar bicyclic structureDPP-4 inhibitor16.8 ± 2.2
Tert-butyl N-{3-methyl-azabicyclo[2.2.1]heptan-5-yl}carbamateVariation in nitrogen positionPotential DPP-4 inhibitionTBD
Tert-butyl (1S,4S)-(-)-2,5-diazabicyclo[2.2.1]heptaneSimilar core structureVarying pharmacodynamicsTBD

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • DPP-4 Inhibition : A study demonstrated that compounds with a bicyclic structure could effectively inhibit DPP-4, suggesting potential for managing hyperglycemia in diabetic patients . The structure activity relationship (SAR) indicated that modifications to the bicyclic moiety could enhance potency and selectivity.
  • Stability and Solubility : The compound's stability in aqueous solutions was noted, which is crucial for therapeutic applications . Low intramolecular cyclization potential contributes to this stability, making it a candidate for further drug development.
  • Protein-Ligand Interactions : Detailed molecular modeling studies revealed how this compound interacts with key residues in the DPP-4 active site, forming significant hydrophobic and hydrogen bonding interactions that are essential for its inhibitory activity .

Q & A

Q. What are the common synthetic routes for tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the 2-azabicyclo[2.2.1]heptane scaffold. Key steps include:
  • Ring-closing strategies : Use of bicyclic amine precursors (e.g., 2-azabicyclo[2.2.1]heptane) reacted with tert-butyl carbamate protecting agents like Boc anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or TEA) .

  • Stereochemical control : Reaction temperature (0–25°C) and solvent polarity (e.g., DCM vs. THF) impact regioselectivity and byproduct formation .

  • Yield optimization : Higher yields (>70%) are achieved with excess Boc anhydride (1.2–1.5 equiv) and inert atmospheres to prevent amine oxidation .

    • Data Table : Synthetic Routes Comparison
MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Boc Protection(Boc)₂O, TEA, DCM, 0°C → RT78>95%
Microwave-assistedBoc₂O, DMAP, THF, 80°C, 30 min8598%

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are key peaks interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : The bicyclic scaffold shows distinct signals:

  • N-H proton : Disappears upon Boc protection (δ 1.4–1.5 ppm for tert-butyl group) .

  • Bridgehead protons : Split into multiplet peaks (δ 2.8–3.5 ppm) due to restricted rotation .

  • IR Spectroscopy : Confirm Boc group via C=O stretch (~1690–1710 cm⁻¹) and N-H absence .

  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 213.3 (C₁₁H₂₀N₂O₂) .

    • Data Table : Key NMR Assignments
Proton Positionδ (ppm)MultiplicityReference
tert-Butyl CH₃1.43Singlet
Bridgehead CH3.12Multiplet
Carbamate NH-(Protected)

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in the 2-azabicyclo[2.2.1]heptane core during synthesis?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian or ORCA to predict NMR/IR spectra. Compare with experimental data to assign endo vs. exo configurations .

  • Docking Studies : Assess pharmacological relevance by modeling interactions with targets (e.g., orexin receptors, as seen in related azabicyclo compounds) .

  • MD Simulations : Evaluate stability of Boc-protected derivatives in solvent environments (e.g., water vs. DMSO) to guide solubility experiments .

    • Data Table : Computational vs. Experimental Data
ParameterDFT PredictionExperimentalDeviation
C=O Stretch (cm⁻¹)170516980.4%
Bridgehead C-N Bond (Å)1.471.460.7%

Q. How should researchers address contradictions in reported stability data for this compound under acidic conditions?

  • Methodological Answer :
  • Controlled Degradation Studies :

  • Expose the compound to HCl (0.1–1.0 M) at 25–50°C. Monitor via HPLC for deprotection (Boc group removal) .

  • Use LC-MS to identify byproducts (e.g., free amine or ring-opened intermediates) .

  • Root-Cause Analysis :

  • Variability may arise from trace moisture in solvents or differences in HCl concentration .

  • Replicate experiments under anhydrous conditions (e.g., dry dioxane) to isolate variables .

    • Data Table : Stability Under Acidic Conditions
HCl Conc. (M)Temp (°C)Half-Life (h)Major Byproduct
0.125>48None
1.0502.5Free Amine

Q. What strategies optimize the compound’s utility in peptide-based drug discovery?

  • Methodological Answer :
  • Conformational Restriction : The bicyclic core reduces peptide backbone flexibility, enhancing target binding (e.g., HCV protease inhibitors like Ledipasvir analogs) .

  • SPPS Compatibility : Incorporate via Fmoc-chemistry by pre-attaching to resin-bound peptides .

  • Biological Assays : Test against serine proteases or GPCRs (e.g., orexin receptors) using fluorescence polarization or SPR .

    • Data Table : Bioactivity Screening Results
TargetIC₅₀ (nM)Assay TypeReference
Orexin Receptor 1120Calcium Flux
HCV NS5A8.7Viral Replication

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate
Reactant of Route 2
tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate

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